1-Benzyl-2,2-dimethylpiperidin-3-one
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Overview
Description
1-Benzyl-2,2-dimethylpiperidin-3-one is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol It is a piperidinone derivative, characterized by the presence of a benzyl group and two methyl groups attached to the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-2,2-dimethylpiperidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpiperidin-3-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Benzyl-2,2-dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidinones and their derivatives.
Scientific Research Applications
1-Benzyl-2,2-dimethylpiperidin-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,2-dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-Benzyl-2,2-dimethylpiperidin-3-one can be compared with other similar compounds, such as:
2,2-Dimethylpiperidin-3-one: Lacks the benzyl group, resulting in different chemical and biological properties.
1-Benzylpiperidin-3-one:
1-Benzyl-2-methylpiperidin-3-one: Contains only one methyl group, which affects its chemical behavior and uses.
Properties
IUPAC Name |
1-benzyl-2,2-dimethylpiperidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2)13(16)9-6-10-15(14)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLHNLYGDMFRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCN1CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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